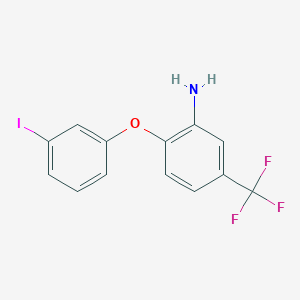![molecular formula C12H10Cl2N2OS B1386279 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1154999-88-8](/img/structure/B1386279.png)
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide (2-CN-4-CPT) is a novel chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, and its mechanism of action has been studied in detail.
科学研究应用
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including antifungal agents and anti-inflammatory agents. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has been used in the synthesis of inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
作用机制
The mechanism of action of 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase. Additionally, it is believed to act as an antagonist of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 and acetylcholinesterase, which can lead to decreased production of prostaglandins and acetylcholine, respectively. Additionally, it has been found to act as an antagonist of the 5-HT2A receptor, which can lead to decreased serotonin levels in the brain.
实验室实验的优点和局限性
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is non-toxic and has a low potential for causing side effects. However, it is important to keep in mind that 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide is a relatively new compound, and its effects on humans and other organisms are still not fully understood. Therefore, it is important to use caution when using 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide in lab experiments.
未来方向
There are a variety of potential future directions for research on 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide. One possible direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, it may be possible to use 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide to develop new drugs or treatments for various diseases or conditions. Finally, it may be possible to use 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide to develop new methods for synthesizing other compounds.
合成方法
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide can be synthesized through a variety of methods, depending on the desired end product. One of the most common methods is a reaction between 2-chloro-N-phenylpropanamide and 4-chloro-1,3-thiazole. This reaction produces 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide as the main product. Other methods, such as the reaction between 2-chloro-N-phenylacetamide and 4-chloro-1,3-thiazole, can also be used to synthesize 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide.
属性
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7(13)11(17)16-12-15-10(6-18-12)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZWBOKMGOGEGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

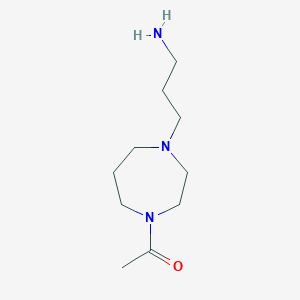
![{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1386197.png)



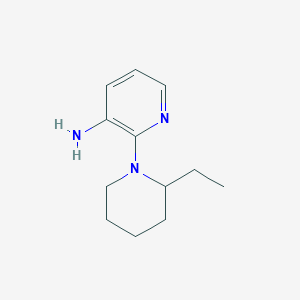
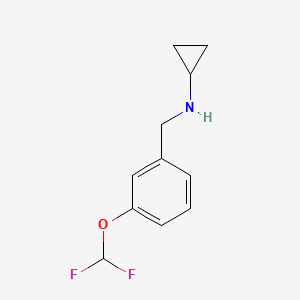
![N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386203.png)
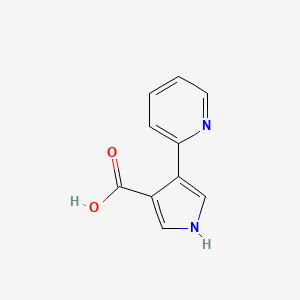
![6-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B1386210.png)

![2-[(Cyclohexylmethyl)amino]isonicotinonitrile](/img/structure/B1386212.png)
![3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one](/img/structure/B1386215.png)
